Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate
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Overview
Description
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate is an organometallic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its cobalt(III) center coordinated to a Schiff base ligand derived from 1,2-cyclohexanediamine and 3,5-di-t-butylsalicylaldehyde, with p-toluenesulfonate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate typically involves the following steps:
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Preparation of the Schiff Base Ligand: : The Schiff base ligand is synthesized by reacting (1S,2S)-(+)-1,2-cyclohexanediamine with 3,5-di-t-butylsalicylaldehyde in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out in the presence of a catalytic amount of acid to facilitate the condensation reaction.
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Complexation with Cobalt(III): : The Schiff base ligand is then reacted with a cobalt(III) salt, such as cobalt(III) acetate or cobalt(III) chloride, in the presence of a base, such as triethylamine, to form the desired cobalt(III) complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the cobalt(II) precursor.
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Formation of the p-Toluenesulfonate Salt: : The final step involves the addition of p-toluenesulfonic acid to the cobalt(III) complex to form the p-toluenesulfonate salt. The product is then purified by recrystallization from a suitable solvent, such as acetone or ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate undergoes various types of chemical reactions, including:
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Oxidation-Reduction Reactions: : The cobalt(III) center can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
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Substitution Reactions: : The Schiff base ligand can undergo substitution reactions with other ligands, leading to the formation of new cobalt complexes.
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Coordination Reactions: : The compound can coordinate with other metal ions or ligands, forming multinuclear complexes or heteroleptic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt(III) center can yield cobalt(II) complexes, while substitution reactions can produce new cobalt(III) complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate is used as a catalyst in various organic transformations, including asymmetric synthesis and oxidation reactions. Its ability to form stable complexes with various ligands makes it a valuable tool in coordination chemistry.
Biology
In biology, the compound has been studied for its potential as an enzyme mimic, particularly in the context of metalloenzymes. Its ability to catalyze redox reactions and bind to biological molecules makes it a candidate for studying enzyme mechanisms and developing biomimetic catalysts.
Medicine
In medicine, the compound has been investigated for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with DNA and proteins, as well as its redox activity, makes it a promising candidate for drug development.
Industry
In industry, (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate involves its ability to undergo redox reactions and form stable complexes with various ligands. The cobalt(III) center can participate in electron transfer reactions, while the Schiff base ligand can facilitate binding to biological molecules or other metal ions.
Molecular Targets and Pathways
The molecular targets of the compound include DNA, proteins, and other biomolecules. Its redox activity allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species and oxidative stress. This activity is particularly relevant in the context of its potential anticancer properties, where it can induce cell death through oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate include other cobalt(III) Schiff base complexes, such as:
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(1R,2R)-(-)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate: : The enantiomer of the compound, which has similar properties but different stereochemistry.
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Cobalt(III) complexes with different Schiff base ligands: : These complexes have similar coordination environments but different ligand structures, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate lies in its specific combination of stereochemistry, ligand structure, and redox activity. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C43H59CoN2O5S |
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Molecular Weight |
774.9 g/mol |
IUPAC Name |
cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3 |
InChI Key |
VPVIMRWIBFMDDY-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Origin of Product |
United States |
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